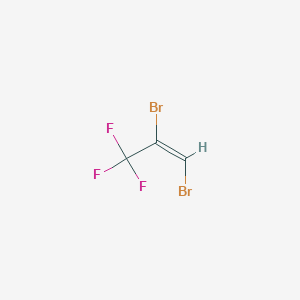
(E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene is an organobromine compound with the molecular formula C3H2Br2F3. This compound is characterized by the presence of both bromine and fluorine atoms, which contribute to its unique chemical properties. It is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene typically involves the bromination of 3,3,3-trifluoropropene. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the carbon chain. The reaction conditions often include the use of a bromine source, such as molecular bromine (Br2), and a solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to control the reactivity and achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced reactors and optimized reaction conditions can lead to higher production rates and improved product purity. Industrial methods may also incorporate purification steps, such as distillation or recrystallization, to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The presence of multiple halogen atoms makes the compound reactive towards addition reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and reducing agents (e.g., lithium aluminum hydride). The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while elimination reactions can produce alkenes or alkynes with different degrees of unsaturation.
Aplicaciones Científicas De Investigación
(E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and the development of enzyme inhibitors.
Medicine: Research on this compound includes its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as flame retardants and polymers.
Mecanismo De Acción
The mechanism of action of (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene involves its interaction with various molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to different targets. For example, the compound may act as an electrophile in substitution reactions, where it can be attacked by nucleophiles. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,2-dibromo-3,3,3-trifluoropropane: Similar in structure but lacks the double bond present in (E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene.
1,2-dibromo-3,3,3-trifluoropropene: Another isomer with different spatial arrangement of atoms.
1,2-dibromo-3,3,3-trifluorobutane: Contains an additional carbon atom compared to this compound.
Uniqueness
This compound is unique due to its specific arrangement of bromine and fluorine atoms, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for scientific research and industrial use.
Propiedades
Fórmula molecular |
C3HBr2F3 |
|---|---|
Peso molecular |
253.84 g/mol |
Nombre IUPAC |
(E)-1,2-dibromo-3,3,3-trifluoroprop-1-ene |
InChI |
InChI=1S/C3HBr2F3/c4-1-2(5)3(6,7)8/h1H/b2-1+ |
Clave InChI |
DCJYYAUJHDDEAA-OWOJBTEDSA-N |
SMILES isomérico |
C(=C(\C(F)(F)F)/Br)\Br |
SMILES canónico |
C(=C(C(F)(F)F)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


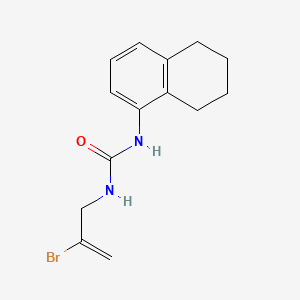

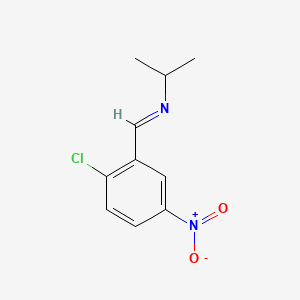
![2-Bromo-6,7-difluorobenzo[d]thiazole](/img/structure/B12815653.png)
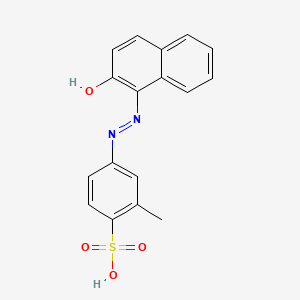

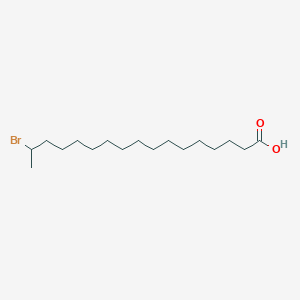
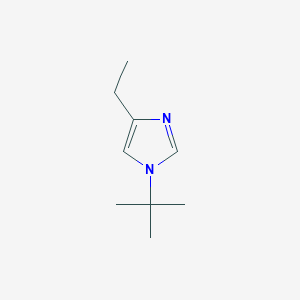
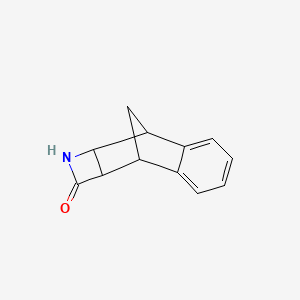
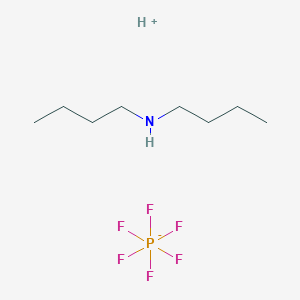
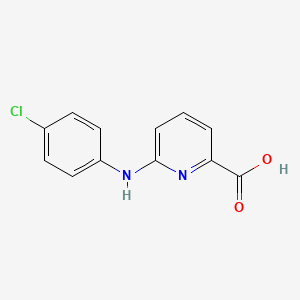
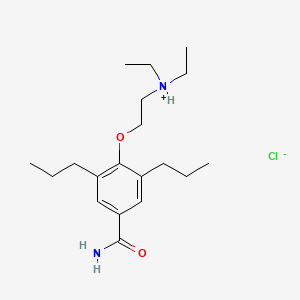
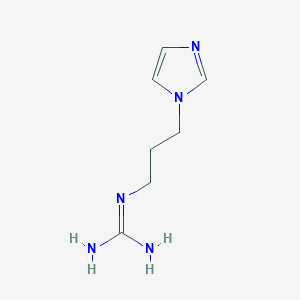
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B12815728.png)
